Cas no 2287286-82-0 (5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole)

5-Bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole is a brominated benzotriazole derivative featuring a methanesulfonylethyl substituent. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactive bromine moiety and stable heterocyclic structure. The methanesulfonylethyl group enhances solubility and reactivity, making it suitable for nucleophilic substitution and cross-coupling reactions. Its benzotriazole core provides stability and versatility in constructing complex molecular frameworks. The product is particularly valuable in the development of biologically active compounds and functional materials. High purity and well-defined structural characteristics ensure consistent performance in synthetic applications. Proper handling under controlled conditions is recommended due to its potential sensitivity.
5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole structure
2287286-82-0 structure
Product name:5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole
CAS No:2287286-82-0
MF:C9H10BrN3O2S
MW:304.163599491119
CID:5940539
PubChem ID:165738466

5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole
    • 2287286-82-0
    • EN300-6749748
    • Inchi: 1S/C9H10BrN3O2S/c1-16(14,15)5-4-13-9-3-2-7(10)6-8(9)11-12-13/h2-3,6H,4-5H2,1H3
    • InChI Key: ITNDGRSBNQOQNJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)N=NN2CCS(C)(=O)=O

Computed Properties

  • Exact Mass: 302.96771g/mol
  • Monoisotopic Mass: 302.96771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 73.2Ų

5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6749748-10.0g
5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole
2287286-82-0
10g
$3622.0 2023-05-30
Enamine
EN300-6749748-2.5g
5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole
2287286-82-0
2.5g
$1650.0 2023-05-30
Enamine
EN300-6749748-0.5g
5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole
2287286-82-0
0.5g
$809.0 2023-05-30
Enamine
EN300-6749748-0.25g
5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole
2287286-82-0
0.25g
$774.0 2023-05-30
Enamine
EN300-6749748-0.05g
5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole
2287286-82-0
0.05g
$707.0 2023-05-30
Enamine
EN300-6749748-0.1g
5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole
2287286-82-0
0.1g
$741.0 2023-05-30
Enamine
EN300-6749748-1.0g
5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole
2287286-82-0
1g
$842.0 2023-05-30
Enamine
EN300-6749748-5.0g
5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole
2287286-82-0
5g
$2443.0 2023-05-30

Additional information on 5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole

Introduction to 5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole (CAS No. 2287286-82-0)

5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole (CAS No. 2287286-82-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This heterocyclic compound belongs to the benzotriazole family, which is well-known for its role in various biochemical and medicinal contexts. The presence of a bromine atom at the 5-position and a 2-methanesulfonylethyl substituent at the 1-position introduces specific reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

The structure of 5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole is characterized by a benzene ring fused with two nitrogen atoms, forming the benzotriazole core. The bromine substituent enhances electrophilic aromatic substitution reactions, while the 2-methanesulfonylethyl group provides a polar moiety that can influence solubility and interaction with biological targets. This combination of features makes it an intriguing candidate for further exploration in drug discovery and material science.

In recent years, there has been growing interest in benzotriazole derivatives as pharmacophores due to their ability to modulate various biological pathways. Studies have demonstrated that benzotriazole-based compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The 5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole derivative, in particular, has shown promise in preliminary screenings as a potential scaffold for developing novel therapeutic agents.

One of the most compelling aspects of this compound is its versatility in chemical modifications. The bromine atom at the 5-position allows for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the creation of more complex molecular architectures. Additionally, the 2-methanesulfonylethyl group can be used to introduce hydrophilic properties, enhancing bioavailability and cell membrane permeability. These features make it a valuable building block for medicinal chemists seeking to design molecules with tailored pharmacokinetic profiles.

Recent advancements in computational chemistry have also highlighted the potential of 5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole as a lead compound. Molecular docking studies have identified its binding affinity to various protein targets involved in diseases such as cancer and neurodegeneration. For instance, preliminary simulations suggest that this compound may interact with kinases and transcription factors, potentially inhibiting aberrant signaling pathways associated with these conditions.

The synthesis of 5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole involves multi-step organic reactions that require precise control over reaction conditions. Key steps include bromination of the benzotriazole core followed by nucleophilic substitution with the 2-methanesulfonylethyl group. Advances in synthetic methodologies have improved yield and purity, making it more accessible for research purposes. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the final product.

In addition to its pharmaceutical applications, this compound has potential uses in material science. The unique electronic properties of benzotriazole derivatives make them suitable candidates for organic semiconductors and light-emitting diodes (OLEDs). The bromine substituent, in particular, can influence charge transport properties, making it useful for optimizing device performance.

Current research is focused on exploring the biological activity of 5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole through both in vitro and in vivo studies. Preliminary data suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to metabolic disorders. Further investigations are needed to elucidate its mechanism of action and assess its safety profile before moving into clinical trials.

The development of novel therapeutic agents often relies on innovative chemical scaffolds like 5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole. Its unique structural features offer a rich foundation for designing molecules with enhanced efficacy and reduced side effects. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

The future prospects for 5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,3-benzotriazole are promising given its multifaceted utility. Ongoing studies aim to optimize synthetic routes and explore novel derivatives with improved properties. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into tangible benefits for patients worldwide.

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